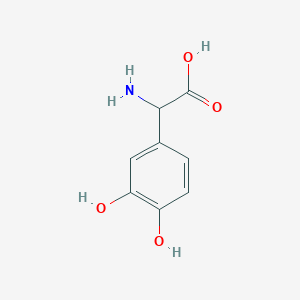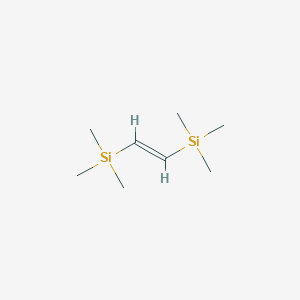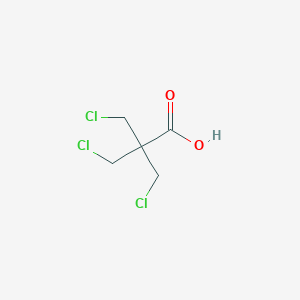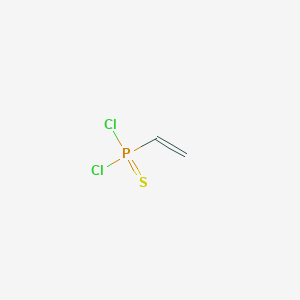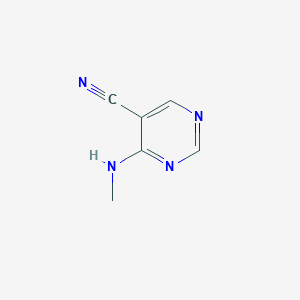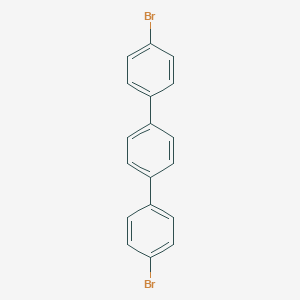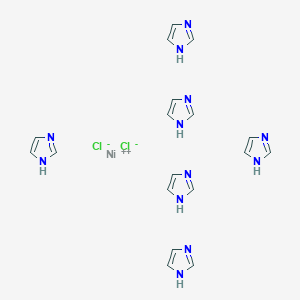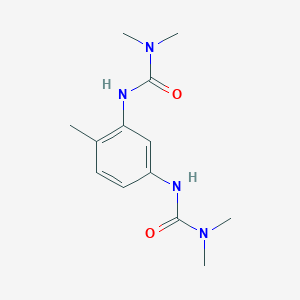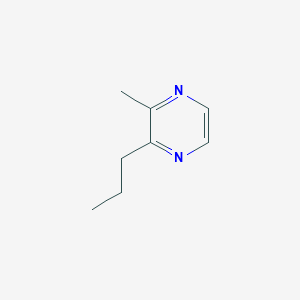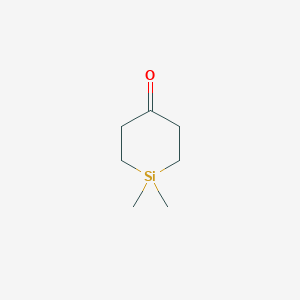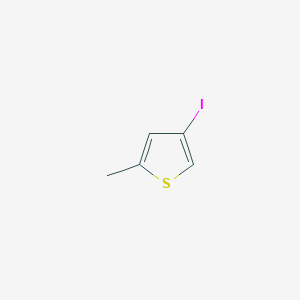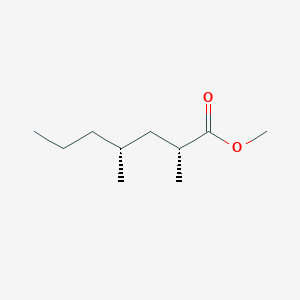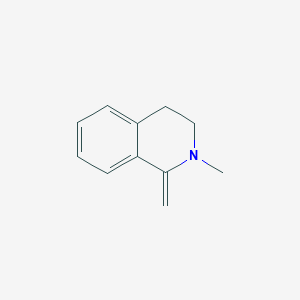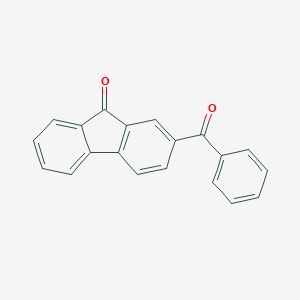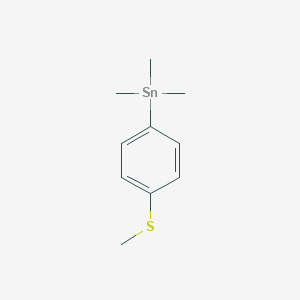
Stannane, trimethyl(4-(methylthio)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, trimethyl(4-(methylthio)phenyl)-, also known as TMTM, is a chemical compound that belongs to the organotin family. It is widely used in various fields, including agriculture, medicine, and industry, due to its unique properties.
作用機序
The mechanism of action of Stannane, trimethyl(4-(methylthio)phenyl)- is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of key enzymes involved in cellular metabolism. Stannane, trimethyl(4-(methylthio)phenyl)- has been shown to bind to sulfhydryl groups on enzymes and proteins, leading to their inactivation.
Biochemical and physiological effects:
Stannane, trimethyl(4-(methylthio)phenyl)- has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, the activation of apoptosis pathways, and the inhibition of cell proliferation. In addition, Stannane, trimethyl(4-(methylthio)phenyl)- has been shown to have immunomodulatory effects, including the stimulation of cytokine production and the activation of immune cells.
実験室実験の利点と制限
One of the main advantages of using Stannane, trimethyl(4-(methylthio)phenyl)- in lab experiments is its broad-spectrum activity against a wide range of pathogens. In addition, Stannane, trimethyl(4-(methylthio)phenyl)- is relatively easy to synthesize and purify. However, Stannane, trimethyl(4-(methylthio)phenyl)- is also highly toxic, and care must be taken when handling and disposing of it. In addition, Stannane, trimethyl(4-(methylthio)phenyl)- is not effective against all plant pathogens, and its efficacy can be affected by environmental factors.
将来の方向性
There are a number of potential future directions for research on Stannane, trimethyl(4-(methylthio)phenyl)-. One area of interest is the development of more effective and environmentally friendly methods for synthesizing Stannane, trimethyl(4-(methylthio)phenyl)-. In addition, further research is needed to fully understand the mechanism of action of Stannane, trimethyl(4-(methylthio)phenyl)-, and to identify potential targets for its use as an anticancer agent. Finally, there is a need for further research on the potential environmental impacts of Stannane, trimethyl(4-(methylthio)phenyl)-, and on the development of safer and more sustainable alternatives.
合成法
Stannane, trimethyl(4-(methylthio)phenyl)- can be synthesized by reacting trimethyltin chloride with 4-(methylthio)phenylmagnesium bromide. The reaction takes place in anhydrous ether under an inert atmosphere, and the product is obtained through a series of purification steps, including vacuum distillation and recrystallization.
科学的研究の応用
Stannane, trimethyl(4-(methylthio)phenyl)- has been extensively studied for its potential use as a fungicide and bactericide in agriculture. It has been shown to be effective against a wide range of plant pathogens, including Fusarium oxysporum, Botrytis cinerea, and Phytophthora infestans. In addition, Stannane, trimethyl(4-(methylthio)phenyl)- has been investigated as a potential anticancer agent, due to its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
17113-79-0 |
|---|---|
製品名 |
Stannane, trimethyl(4-(methylthio)phenyl)- |
分子式 |
C10H16SSn |
分子量 |
287 g/mol |
IUPAC名 |
trimethyl-(4-methylsulfanylphenyl)stannane |
InChI |
InChI=1S/C7H7S.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h3-6H,1H3;3*1H3; |
InChIキー |
SOIHJVVPLRYXFC-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)[Sn](C)(C)C |
正規SMILES |
CSC1=CC=C(C=C1)[Sn](C)(C)C |
その他のCAS番号 |
17113-79-0 |
同義語 |
Stannane,trimethyl[4-(methylthio)phenyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



